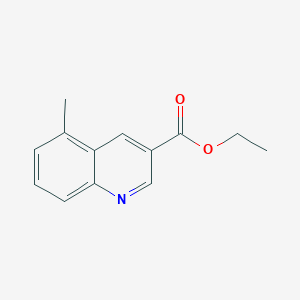
Ethyl 5-Methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-Methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used for the preparation of quinoline derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic amounts of metal salts, Lewis acids, or Brønsted acid catalysts to enhance the reaction efficiency . The reaction is typically carried out by refluxing an alcoholic solution or an organic solvent to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Ethyl 5-Methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Used in various industrial applications.
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and ethyl groups, which contribute to its distinct reactivity and applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
CDFXKEDQVDVZMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


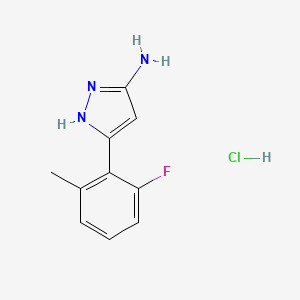
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
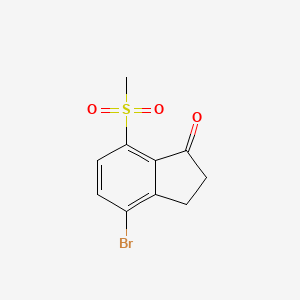
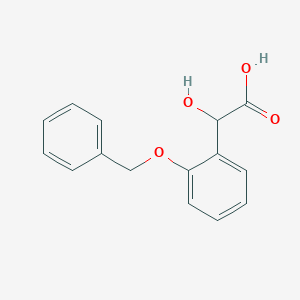
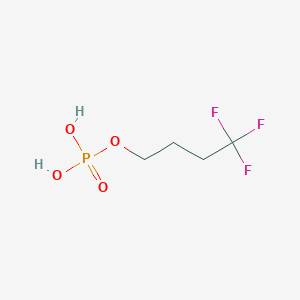
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
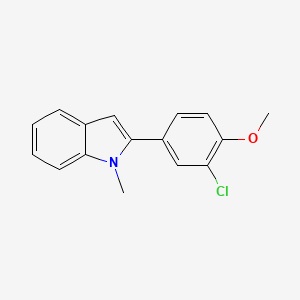


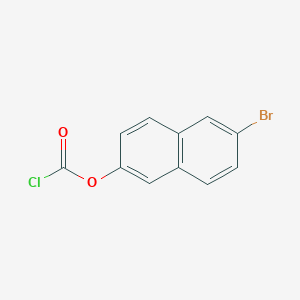
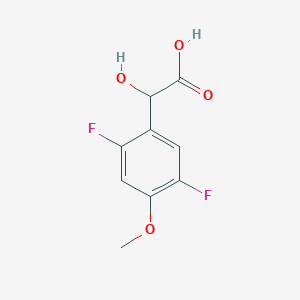


![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
